molecular formula C147H253N45O43 B137164 Cecropin P1 CAS No. 125667-96-1

Cecropin P1

Cat. No.: B137164
CAS No.: 125667-96-1
M. Wt: 3338.9 g/mol
InChI Key: PRIVBYDFWSFUFP-RJLJEYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Cecropin P1, an antimicrobial peptide, primarily targets the cell membranes of bacteria . It has been found to exhibit strong antimicrobial activity against both Gram-positive and Gram-negative bacteria . In addition, it also shows antiviral activity, inhibiting viruses like PRRSV .

Mode of Action

The mode of action of this compound is often referred to as a “carpet-like” mechanism . In this process, the charged antimicrobial peptide aligns on the outside of the bacterial cell’s membrane and destabilizes the packing of the lipid bilayer . This destabilization eventually leads to the breakdown of the membrane . Furthermore, this compound, like other cecropins, kills bacteria by lysis .

Biochemical Pathways

This compound affects the integrity of the bacterial cell membrane, leading to its lysis . This disruption of the cell membrane alters its permeability and fluidity, eventually leading to cell necrosis . Additionally, this compound can induce cells to produce excessive reactive oxygen species, causing changes in the mitochondrial membrane potential .

Pharmacokinetics

The peptide’s antimicrobial activity is known to be dose-dependent, requiring more peptide to kill more cells .

Result of Action

The primary result of this compound’s action is the death of the targeted bacterial cells. The peptide causes the cell wall to become rough and nicked, eventually leading to the death of the bacteria . In addition, the induced changes in the cell membrane lead to cell necrosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found that the peptide has strong thermal stability, acid stability, and pepsin stability . In an alkaline environment and in the presence of pancreatin, the antibacterial activity of this compound significantly decreases . Furthermore, the synergistic effect of ultrasonication and antimicrobial action of this compound has been shown to drastically improve microbial deactivation by increasing the peptide’s ability for pore formation in cell membranes .

Biochemical Analysis

Biochemical Properties

Cecropin P1 interacts with various biomolecules, particularly those found in bacterial cell membranes . It has been shown to have a synergistic effect with ultrasonication in the deactivation of Escherichia coli O157:H7 . The antimicrobial action of this compound is enhanced by its ability to form pores in cell membranes .

Cellular Effects

This compound exerts significant effects on bacterial cells. It disrupts cell function by forming pores in the cell membrane, leading to cell death . This peptide does not only affect the cell membrane integrity but also influences cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the bacterial cell membrane. It binds to the membrane and forms pores, disrupting the cell’s normal function . This pore formation is a key aspect of this compound’s antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study found that the combination of ultrasonication and this compound was more efficient at reducing cell density when applied for one minute .

Metabolic Pathways

This compound is involved in the disruption of bacterial metabolic pathways. By forming pores in the cell membrane, it disrupts the normal flow of metabolites, leading to cell death .

Transport and Distribution

Its ability to bind to and disrupt cell membranes suggests that it may be distributed throughout tissues where bacterial cells are present .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it exerts its antimicrobial effects

Properties

IUPAC Name

(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[2-[[2-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H253N45O43/c1-18-75(9)113(140(229)167-81(15)120(209)188-114(76(10)19-2)141(230)168-82(16)121(210)189-115(77(11)20-3)142(231)178-94(47-50-106(154)198)123(212)164-66-108(200)163-68-110(202)192-60-36-46-105(192)139(228)179-97(145(234)235)45-35-59-161-147(158)159)187-109(201)67-165-124(213)95(48-51-111(203)204)176-138(227)104(72-196)186-143(232)116(78(12)21-4)190-130(219)93(44-34-58-160-146(156)157)174-127(216)90(41-26-31-55-150)172-125(214)88(39-24-29-53-148)170-118(207)79(13)166-136(225)102(70-194)184-135(224)101(64-107(155)199)183-129(218)96(49-52-112(205)206)177-132(221)98(61-73(5)6)181-128(217)91(42-27-32-56-151)173-126(215)89(40-25-30-54-149)171-119(208)80(14)169-144(233)117(83(17)197)191-131(220)92(43-28-33-57-152)175-137(226)103(71-195)185-133(222)99(62-74(7)8)182-134(223)100(180-122(211)86(153)69-193)63-84-65-162-87-38-23-22-37-85(84)87/h22-23,37-38,65,73-83,86,88-105,113-117,162,193-197H,18-21,24-36,39-64,66-72,148-153H2,1-17H3,(H2,154,198)(H2,155,199)(H,163,200)(H,164,212)(H,165,213)(H,166,225)(H,167,229)(H,168,230)(H,169,233)(H,170,207)(H,171,208)(H,172,214)(H,173,215)(H,174,216)(H,175,226)(H,176,227)(H,177,221)(H,178,231)(H,179,228)(H,180,211)(H,181,217)(H,182,223)(H,183,218)(H,184,224)(H,185,222)(H,186,232)(H,187,201)(H,188,209)(H,189,210)(H,190,219)(H,191,220)(H,203,204)(H,205,206)(H,234,235)(H4,156,157,160)(H4,158,159,161)/t75-,76-,77-,78-,79-,80-,81-,82-,83+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIVBYDFWSFUFP-RJLJEYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H253N45O43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154846
Record name Cecropin P1-LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125667-96-1
Record name Cecropin P1-LI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125667961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cecropin P1-LI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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